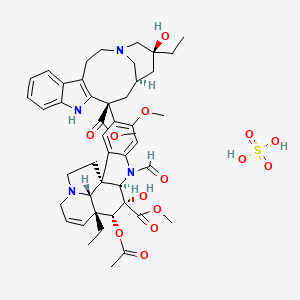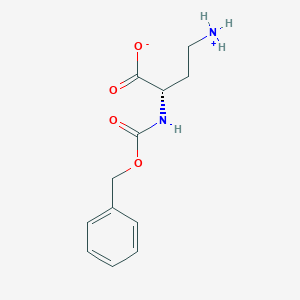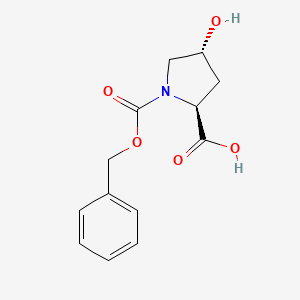
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate; 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate is a complex coordination compound It features a ruthenium(2+) ion coordinated with two pyridin-2-ylpyridine ligands and a carboxylate ligand derived from (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate The compound is further stabilized by two dihexafluorophosphate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Preparation of Ligands: The ligands (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic synthesis involving nitration, reduction, and cyclization reactions.
Coordination with Ruthenium(2+): The ligands are then coordinated with a ruthenium(2+) precursor, such as ruthenium(III) chloride, in the presence of a reducing agent like sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Addition of Dihexafluorophosphate: Finally, the dihexafluorophosphate anions are introduced to the reaction mixture to stabilize the complex. This step is usually performed in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle toxic reagents and by-products safely and to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, making the compound useful in catalytic processes.
Substitution: Ligands can be substituted with other coordinating molecules, allowing for the modification of the compound’s properties.
Photochemical Reactions: The compound can absorb light and undergo photochemical transformations, which are useful in photodynamic therapy and solar energy applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Oxidized forms of the ruthenium complex.
Reduction: Reduced forms of the ruthenium complex.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Photochemistry: Its ability to absorb light makes it useful in photochemical studies and applications.
Biology and Medicine
Photodynamic Therapy: The compound’s photochemical properties are exploited in photodynamic therapy for cancer treatment.
Biological Imaging: It can be used as a fluorescent probe for imaging biological systems.
Industry
Materials Science: The compound is used in the development of advanced materials, including light-emitting diodes and solar cells.
Environmental Applications: It is employed in the degradation of pollutants through catalytic processes.
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Catalysis: The ruthenium center facilitates electron transfer reactions, enabling catalytic processes.
Photochemical Reactions: Upon light absorption, the compound undergoes electronic excitation, leading to various photochemical transformations.
Biological Interactions: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can damage cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(2+) Complexes: Other ruthenium(2+) complexes with different ligands, such as tris(bipyridine)ruthenium(2+), exhibit similar catalytic and photochemical properties.
Pyridine-based Ligands: Compounds with pyridine-based ligands, such as 2,2’-bipyridine and 1,10-phenanthroline, are also used in coordination chemistry.
Uniqueness
Ligand Structure: The unique combination of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate and 2-pyridin-2-ylpyridine ligands imparts distinct electronic and steric properties to the compound.
Stability: The presence of dihexafluorophosphate anions enhances the stability of the complex, making it suitable for various applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4.2C10H8N2.2F6P.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h4-9H,2-3H2,1H3;2*1-8H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJZJWDQEYXDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29F12N7O4P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1014.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)







![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)
